6-(3-Fluorophenyl)nicotinic acid
Overview
Description
6-(3-Fluorophenyl)nicotinic acid: is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-(3-Fluorophenyl)nicotinic acid typically begins with 3-fluorobenzaldehyde and nicotinic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(3-Fluorophenyl)nicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorophenyl group or the carboxylic acid group can be modified.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology and Medicine:
Pharmaceuticals: Potential precursor for drug development targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Used in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-(4-Fluorophenyl)nicotinic acid
- 6-(2-Fluorophenyl)nicotinic acid
- 6-(3-Chlorophenyl)nicotinic acid
Comparison:
- Binding Affinity: The position and type of substituent (fluorine, chlorine) on the phenyl ring can significantly affect the binding affinity and specificity of the compound.
- Reactivity: The electronic effects of the substituents influence the reactivity of the compound in various chemical reactions.
- Applications: Each compound may have unique applications based on its chemical and physical properties.
6-(3-Fluorophenyl)nicotinic acid stands out due to the specific positioning of the fluorine atom, which can enhance its interaction with certain biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582325-22-2 | |
Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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